Irak4-IN-9

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

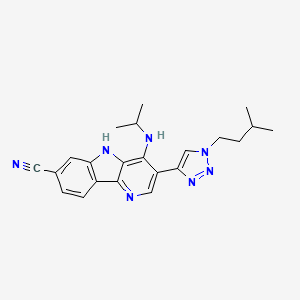

Molecular Formula |

C22H25N7 |

|---|---|

Molecular Weight |

387.5 g/mol |

IUPAC Name |

3-[1-(3-methylbutyl)triazol-4-yl]-4-(propan-2-ylamino)-5H-pyrido[3,2-b]indole-7-carbonitrile |

InChI |

InChI=1S/C22H25N7/c1-13(2)7-8-29-12-19(27-28-29)17-11-24-20-16-6-5-15(10-23)9-18(16)26-22(20)21(17)25-14(3)4/h5-6,9,11-14,26H,7-8H2,1-4H3,(H,24,25) |

InChI Key |

AUVOSQBQFDUNCH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCN1C=C(N=N1)C2=CN=C3C4=C(C=C(C=C4)C#N)NC3=C2NC(C)C |

Origin of Product |

United States |

Foundational & Exploratory

Irak4-IN-9 mechanism of action in TLR signaling

An In-Depth Technical Guide: The Mechanism of Action of IRAK4-IN-9 in Toll-Like Receptor (TLR) Signaling

Executive Summary

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a master regulator in the innate immune signaling pathways initiated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1R).[1][2][3][4] Its central role in propagating inflammatory signals makes it a highly attractive therapeutic target for a range of autoimmune diseases, inflammatory disorders, and cancers.[5][6][7] This technical guide provides a detailed examination of the mechanism of action of this compound, a potent small-molecule inhibitor of IRAK4. We will explore the core TLR signaling cascade, pinpoint the inhibitory action of this compound, present its quantitative biochemical activity, and provide detailed experimental protocols for its characterization. This document is intended for researchers, scientists, and drug development professionals working in immunology and pharmacology.

The Central Role of IRAK4 in TLR Signaling

Toll-like receptors are a class of pattern recognition receptors that initiate innate immune responses upon recognizing pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs).[3] With the exception of TLR3, TLR signaling is critically dependent on the adaptor protein Myeloid Differentiation Primary Response 88 (MyD88).[4][8]

Upon ligand binding, TLRs recruit MyD88, which in turn recruits IRAK4 through interactions between their respective death domains.[3] This event triggers the assembly of a higher-order signaling complex known as the Myddosome.[3] Within the Myddosome, IRAK4, acting as the apical kinase, autophosphorylates and then phosphorylates IRAK1 and/or IRAK2.[2][3] This phosphorylation activates IRAK1/2, causing them to dissociate from the complex and recruit the E3 ubiquitin ligase, TNF Receptor-Associated Factor 6 (TRAF6).[3][9] TRAF6 activation initiates downstream cascades, including the NF-κB and Mitogen-Activated Protein Kinase (MAPK) pathways, culminating in the transcription and production of pro-inflammatory cytokines and chemokines.[2][3] IRAK4 possesses both an essential kinase function and a scaffolding function, which are critical for the propagation of the inflammatory signal.[10][11]

References

- 1. A critical role for IRAK4 kinase activity in Toll-like receptor–mediated innate immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. IRAK4 and TLR/IL-1R Signalling Pathways [ebrary.net]

- 4. Recent Progress in the Molecular Recognition and Therapeutic Importance of Interleukin-1 Receptor-Associated Kinase 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Design of Novel IRAK4 Inhibitors Using Molecular Docking, Dynamics Simulation and 3D-QSAR Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Complete Dependence on IRAK4 Kinase Activity in TLR2, but Not TLR4, Signaling Pathways Underlies Decreased Cytokine Production and Increased Susceptibility to Streptococcus pneumoniae Infection in IRAK4 Kinase-Inactive Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The IRAK4 scaffold integrates TLR4-driven TRIF and MYD88 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]

An In-depth Technical Guide on the Role of Irak4-IN-9 in the MyD88-Dependent Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction: The MyD88-Dependent Pathway and the Critical Role of IRAK4

The innate immune system constitutes the first line of defense against invading pathogens. A crucial signaling cascade in this response is the MyD88-dependent pathway, which is activated by Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[1] Myeloid differentiation primary response 88 (MyD88) is a central adaptor protein that links the activation of these receptors to downstream inflammatory signaling.[1][2] Upon receptor stimulation, MyD88 recruits and activates members of the Interleukin-1 Receptor-Associated Kinase (IRAK) family, with IRAK4 playing a master role as the initial and essential kinase in this cascade.[3][4]

IRAK4's kinase activity is indispensable for the subsequent activation of IRAK1 and the formation of the "Myddosome" complex, a multiprotein signaling hub.[5][6] This complex ultimately leads to the activation of downstream signaling molecules such as TRAF6, culminating in the activation of transcription factors like NF-κB and AP-1.[7][8] These transcription factors then orchestrate the expression of a wide array of pro-inflammatory cytokines and chemokines, including TNF-α, IL-6, and IL-1β, which are vital for mounting an effective immune response.[9]

Given its pivotal position in the MyD88-dependent pathway, IRAK4 has emerged as a significant therapeutic target for a range of inflammatory and autoimmune diseases, as well as certain cancers where this pathway is aberrantly activated.[3][10][11] The development of specific IRAK4 inhibitors is a promising strategy to modulate excessive inflammation. This guide focuses on a potent and selective IRAK4 inhibitor, Irak4-IN-9, and its role in the MyD88-dependent pathway.

This compound: A Potent Inhibitor of the MyD88-Dependent Pathway

This compound is a small molecule inhibitor that demonstrates high potency against IRAK4 kinase activity.[12] By specifically targeting the ATP-binding pocket of IRAK4, it effectively blocks the autophosphorylation of IRAK4 and the subsequent phosphorylation of its downstream substrate, IRAK1. This inhibition disrupts the entire signaling cascade that is dependent on IRAK4's kinase function.

Quantitative Data on IRAK4 Inhibitors

The following table summarizes the in vitro potency of this compound and other notable IRAK4 inhibitors. This data is crucial for comparing the efficacy of different compounds in drug development research.

| Compound | Target | IC50 (nM) | Ki (nM) | Cell-Based Assay Potency (nM) | Reference |

| This compound | IRAK4 | 1.5 | Not Reported | Not Reported | [12] |

| PF-06650833 | IRAK4 | 0.52 | Not Reported | Not Reported | [13] |

| ND-2158 | IRAK4 | Not Reported | 1.3 | Not Reported | [14] |

| ND-2110 | IRAK4 | Not Reported | 7.5 | Not Reported | [14] |

| HS-243 | IRAK1/4 | 24 (IRAK4) | Not Reported | Not Reported | [15] |

| BAY1834845 | IRAK4 | 212 | Not Reported | 2300 (TNF-α release) | [16] |

Mechanism of Action of this compound

This compound acts as an ATP-competitive inhibitor. It binds to the kinase domain of IRAK4, preventing the binding of ATP and thereby inhibiting the phosphotransferase activity of the enzyme. This blockade of IRAK4 kinase activity has a profound impact on the MyD88-dependent signaling pathway, leading to a significant reduction in the production of pro-inflammatory cytokines.

Visualizing the MyD88-Dependent Pathway and the Action of this compound

Diagrams are essential tools for understanding complex biological pathways. The following visualizations, created using the DOT language, illustrate the MyD88-dependent signaling cascade and the specific point of intervention by this compound.

Caption: MyD88-Dependent Signaling Pathway and the inhibitory action of this compound.

Experimental Protocols for Studying this compound

To rigorously assess the activity and specificity of IRAK4 inhibitors like this compound, a series of biochemical and cell-based assays are employed.

IRAK4 Kinase Activity Assay (Biochemical)

This assay directly measures the enzymatic activity of IRAK4 and its inhibition by a test compound.

Objective: To determine the IC50 value of this compound for IRAK4 kinase.

Materials:

-

Recombinant human IRAK4 enzyme

-

IRAKtide peptide substrate

-

ATP

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

Kinase detection reagent (e.g., ADP-Glo™, Z'-LYTE™)

-

384-well plates

-

Plate reader

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In a 384-well plate, add the assay buffer, recombinant IRAK4 enzyme, and the diluted this compound or DMSO (vehicle control).

-

Incubate for 15-30 minutes at room temperature to allow for compound binding to the enzyme.

-

Initiate the kinase reaction by adding a mixture of the IRAKtide substrate and ATP.

-

Incubate the reaction for a defined period (e.g., 60 minutes) at 30°C.

-

Stop the reaction and measure the amount of ADP produced (or substrate consumed) using a suitable kinase detection reagent and a plate reader.

-

Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percent inhibition against the log concentration of the inhibitor and determine the IC50 value using non-linear regression analysis.

Cellular Assay for MyD88-Dependent Signaling

This assay evaluates the effect of this compound on the MyD88-dependent pathway in a cellular context.

Objective: To measure the inhibition of TLR-induced cytokine production by this compound in human peripheral blood mononuclear cells (PBMCs).

Materials:

-

Human PBMCs

-

RPMI-1640 medium supplemented with fetal bovine serum (FBS)

-

TLR agonist (e.g., LPS for TLR4, R848 for TLR7/8)

-

This compound

-

ELISA kits for TNF-α and IL-6

-

96-well cell culture plates

Procedure:

-

Isolate human PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

-

Plate the PBMCs in a 96-well plate at a density of 2 x 10^5 cells per well in RPMI-1640 medium with 10% FBS.

-

Pre-treat the cells with various concentrations of this compound or DMSO for 1 hour.

-

Stimulate the cells with a TLR agonist (e.g., 100 ng/mL LPS) for 18-24 hours.

-

Collect the cell culture supernatants.

-

Measure the concentration of TNF-α and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions.

-

Calculate the percent inhibition of cytokine production for each concentration of this compound and determine the IC50 values.

Experimental Workflow Visualization

The following diagram outlines a typical workflow for the screening and characterization of IRAK4 inhibitors.

Caption: A typical workflow for the discovery and development of IRAK4 inhibitors.

Conclusion and Future Directions

This compound is a powerful research tool and a lead compound for the development of therapeutics targeting the MyD88-dependent pathway. Its high potency and specificity for IRAK4 make it invaluable for dissecting the intricate roles of IRAK4 in health and disease. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation of this compound and other IRAK4 inhibitors.

Future research will likely focus on:

-

Elucidating the detailed structural basis for the high selectivity of inhibitors like this compound.

-

Investigating the therapeutic potential of IRAK4 inhibitors in a broader range of diseases, including rare genetic disorders caused by mutations in the MyD88 pathway.

-

Developing next-generation IRAK4 inhibitors with improved pharmacokinetic and pharmacodynamic properties for clinical applications.

The continued exploration of the MyD88-IRAK4 signaling axis and the development of targeted inhibitors hold immense promise for the future of inflammatory and autoimmune disease therapy.

References

- 1. MyD88: a central player in innate immune signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MyD88 and beyond: a perspective on MyD88-targeted therapeutic approach for modulation of host immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. Mechanism of dysfunction of human variants of the IRAK4 kinase and a role for its kinase activity in interleukin-1 receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dominant role of the MyD88-dependent signaling pathway in mediating early endotoxin-induced murine ileus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Interleukin-1- Receptor Kinase 4 Inhibition: Achieving Immunomodulatory Synergy to Mitigate the Impact of COVID-19 [frontiersin.org]

- 10. Design of Novel IRAK4 Inhibitors Using Molecular Docking, Dynamics Simulation and 3D-QSAR Studies [mdpi.com]

- 11. What are IRAK4 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. researchgate.net [researchgate.net]

- 14. Selective interleukin-1 receptor–associated kinase 4 inhibitors for the treatment of autoimmune disorders and lymphoid malignancy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A highly selective inhibitor of interleukin-1 receptor–associated kinases 1/4 (IRAK-1/4) delineates the distinct signaling roles of IRAK-1/4 and the TAK1 kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Discovery of IRAK4 Inhibitors BAY1834845 (Zabedosertib) and BAY1830839 - PMC [pmc.ncbi.nlm.nih.gov]

The Role of IRAK4-IN-9 in Modulating Innate Immune Responses: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the function and mechanism of IRAK4-IN-9, a potent inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). IRAK4 is a critical serine/threonine kinase that functions as a central node in the signaling pathways of the innate immune system, particularly downstream of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[1][2] Dysregulation of these pathways is implicated in a variety of inflammatory and autoimmune diseases, making IRAK4 a compelling target for therapeutic intervention.[2][3][4] this compound represents a key tool for investigating the nuanced roles of IRAK4 kinase activity and for the potential development of novel immunomodulatory therapies.

Core Function of IRAK4 in Innate Immunity

The innate immune system relies on the recognition of pathogen-associated molecular patterns (PAMPs) by pattern recognition receptors (PRRs), such as TLRs.[5] With the exception of TLR3, all TLRs, as well as IL-1 family receptors, utilize the adaptor protein Myeloid differentiation primary response 88 (MyD88) to initiate downstream signaling.[5] Upon ligand binding and receptor dimerization, MyD88 recruits IRAK4 into a higher-order signaling complex known as the Myddosome.[6]

Within the Myddosome, IRAK4, acting as the most upstream kinase, phosphorylates and activates other members of the IRAK family, namely IRAK1 and IRAK2.[3][5] This initiates a cascade of events, including the recruitment of TRAF6, an E3 ubiquitin ligase, leading to the activation of TGF-β–activated kinase 1 (TAK1).[5] TAK1, in turn, activates two major downstream pathways: the IκB kinase (IKK) complex, which leads to the activation of the transcription factor NF-κB, and the mitogen-activated protein kinase (MAPK) cascades (JNK, p38).[3][5] More recent evidence also points to the essential role of IRAK4 kinase activity in the activation of Interferon Regulatory Factor 5 (IRF5), a key transcription factor in autoimmune diseases.[7] The culmination of these signaling events is the robust production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and chemokines, which are crucial for orchestrating an effective immune response.[2][8] The kinase activity of IRAK4 is considered essential for these TLR-dependent immune responses.[5]

Mechanism of Action of this compound

This compound is a potent small molecule inhibitor that selectively targets the kinase activity of IRAK4. By binding to the ATP-binding pocket of the IRAK4 kinase domain, it prevents the phosphorylation of its downstream substrates, IRAK1 and IRAK2. This effectively halts the propagation of the signal from the Myddosome, thereby blocking the activation of NF-κB, MAPKs, and IRF5, and ultimately suppressing the production of inflammatory mediators.[2][9]

The high potency of this compound makes it a valuable research tool for dissecting the specific contributions of IRAK4's kinase function versus its scaffolding role within the Myddosome. Studies have shown that while the kinase activity is crucial for the inflammatory response in many contexts, the IRAK4 protein itself also serves as a critical scaffold for the assembly of the signaling complex.[10][11]

Quantitative Data Summary

The following tables summarize the key quantitative data associated with this compound and the impact of IRAK4 inhibition on inflammatory signaling.

| Compound | Target | IC50 | Primary Function |

| This compound | IRAK4 | 1.5 nM[9] | Potent and selective inhibition of IRAK4 kinase activity, blocking MyD88-dependent signaling.[9] |

| Experimental System | Stimulus | Inhibitor | Effect on Cytokine Production | Effect on Signaling Pathways |

| Human Monocytes | R848 (TLR7/8 agonist) | IRAK4 inhibitor | Abolished production of inflammatory cytokines.[7] | Abolished IRF5 translocation to the nucleus; Blocked IKKβ phosphorylation.[7] No effect on NF-κB p65 nuclear translocation or IκB degradation.[7] |

| Murine Macrophages (Kinase-dead IRAK4) | LPS (TLR4 agonist) | N/A (Genetic model) | Significant, but not complete, reduction in TNF-α and IL-12 production.[10] | Delayed IκB-α phosphorylation and degradation; Blocked RelA phosphorylation.[10] |

| Murine Macrophages (Kinase-dead IRAK4) | R848 (TLR7 agonist) | N/A (Genetic model) | Complete impairment of TNF-α and IL-12 production.[10] | Myddosome assembly is deficient.[10] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the core signaling pathways and a typical experimental workflow for studying IRAK4 inhibition.

Caption: MyD88-dependent TLR/IL-1R signaling pathway and the inhibitory action of this compound.

Caption: A generalized experimental workflow for assessing the efficacy of an IRAK4 inhibitor.

Detailed Experimental Protocols

The following are representative protocols based on methodologies described in the literature for investigating IRAK4 inhibition.

Protocol 1: In Vitro IRAK4 Kinase Assay

Objective: To determine the IC50 value of this compound against IRAK4 kinase activity.

Materials:

-

Recombinant human IRAK4 enzyme

-

Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

ATP

-

Biotinylated peptide substrate

-

This compound (serial dilutions)

-

Detection reagents (e.g., HTRF, Luminescence-based)

-

384-well assay plates

Methodology:

-

Prepare serial dilutions of this compound in DMSO, followed by dilution in kinase buffer.

-

Add 5 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 5 µL of recombinant IRAK4 enzyme solution to each well and incubate for 15 minutes at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding 10 µL of a solution containing ATP and the biotinylated peptide substrate.

-

Allow the reaction to proceed for 60 minutes at room temperature.

-

Stop the reaction and add detection reagents according to the manufacturer's instructions (e.g., for HTRF, add Eu-cryptate labeled anti-phospho-substrate antibody and XL665-conjugated streptavidin).

-

Incubate for 60 minutes at room temperature.

-

Read the plate on a suitable plate reader.

-

Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Protocol 2: Cellular Assay for Cytokine Production in Human Monocytes

Objective: To measure the effect of this compound on TLR-induced cytokine production.

Materials:

-

Primary human monocytes or a monocytic cell line (e.g., THP-1)

-

Complete RPMI-1640 medium

-

This compound

-

TLR agonist (e.g., R848 for TLR7/8)

-

ELISA kits for human TNF-α and IL-6

-

96-well cell culture plates

Methodology:

-

Seed monocytes in a 96-well plate at a density of 2 x 10^5 cells/well and allow them to adhere.

-

Prepare serial dilutions of this compound in complete medium.

-

Pre-treat the cells by adding the diluted inhibitor or vehicle (DMSO) to the wells. Incubate for 30-60 minutes at 37°C, 5% CO2.[10]

-

Stimulate the cells by adding R848 to a final concentration of 1 µM.

-

Incubate the plate for 18-24 hours at 37°C, 5% CO2.

-

Centrifuge the plate to pellet the cells and collect the supernatant.

-

Quantify the concentration of TNF-α and IL-6 in the supernatant using commercial ELISA kits according to the manufacturer's instructions.

-

Analyze the data to determine the dose-dependent effect of this compound on cytokine secretion.

Protocol 3: Western Blot for Signaling Pathway Analysis

Objective: To assess the effect of this compound on the phosphorylation of downstream signaling proteins.

Materials:

-

Primary human monocytes

-

This compound

-

R848

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-IKKβ, anti-IKKβ, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Methodology:

-

Seed 1-2 x 10^6 monocytes per well in a 6-well plate.

-

Pre-treat cells with this compound or vehicle for 30-60 minutes.

-

Stimulate cells with R848 for a short time course (e.g., 0, 15, 30, 60 minutes).

-

Wash cells with ice-cold PBS and lyse them directly in the well with lysis buffer.

-

Scrape the cell lysate, collect it, and clarify by centrifugation.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

Normalize protein samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with the desired primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

Re-probe the membrane with antibodies for total protein and a loading control (e.g., β-actin) to ensure equal loading.

References

- 1. IRAK4 - Wikipedia [en.wikipedia.org]

- 2. What are IRAK4 inhibitors and how do they work? [synapse.patsnap.com]

- 3. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. A critical role for IRAK4 kinase activity in Toll-like receptor–mediated innate immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]

- 7. IRAK4 kinase activity controls Toll-like receptor–induced inflammation through the transcription factor IRF5 in primary human monocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Interleukin-1- Receptor Kinase 4 Inhibition: Achieving Immunomodulatory Synergy to Mitigate the Impact of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. The IRAK4 scaffold integrates TLR4-driven TRIF and MYD88 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mechanism of dysfunction of human variants of the IRAK4 kinase and a role for its kinase activity in interleukin-1 receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Inhibition of IRAK4: A Technical Guide to the Structural Basis of Irak4-IN-9

For Immediate Release

This technical guide provides a comprehensive analysis of the structural and molecular interactions governing the inhibition of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) by the potent inhibitor, Irak4-IN-9. Designed for researchers, scientists, and drug development professionals, this document synthesizes available data to elucidate the mechanism of action, present quantitative binding metrics, and detail the experimental methodologies crucial for the study of this inhibitor.

Introduction to IRAK4 and its Inhibition

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a serine/threonine kinase that plays a pivotal role in the innate immune system. It functions as a critical upstream mediator in the signaling cascades initiated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs). Upon activation, IRAK4 phosphorylates downstream substrates, including IRAK1, leading to the activation of transcription factors such as NF-κB and subsequent production of pro-inflammatory cytokines. Dysregulation of the IRAK4 signaling pathway is implicated in a variety of inflammatory and autoimmune diseases, as well as certain cancers, making it a compelling target for therapeutic intervention.

This compound (also known as compound 73) has emerged as a highly potent inhibitor of IRAK4, demonstrating significant potential for the treatment of IRAK4-mediated pathologies.[1] Understanding the precise mechanism by which this compound inhibits IRAK4 is paramount for the development of next-generation therapeutics with improved efficacy and selectivity.

Quantitative Analysis of this compound Inhibition

The inhibitory potency of this compound against IRAK4 has been quantified, providing a key metric for its biological activity. This data is essential for comparative analysis and for understanding the inhibitor's potential therapeutic window.

| Compound | Target | Assay Type | IC50 (nM) |

| This compound (compound 73) | IRAK4 | Biochemical Inhibition Assay | 1.5 |

| Table 1: Inhibitory Potency of this compound against IRAK4. The half-maximal inhibitory concentration (IC50) was determined through a biochemical assay.[1] |

The Structural Basis of IRAK4 Inhibition by this compound

While a specific co-crystal structure of this compound bound to IRAK4 is not publicly available, the binding mode can be inferred from the structure-activity relationships (SAR) of related tricyclic heteroaryl inhibitors and the known structure of the IRAK4 kinase domain. IRAK4 inhibitors of this class are typically ATP-competitive, binding to the ATP-binding pocket of the kinase domain.

Key interactions are expected to involve:

-

Hinge Region: Hydrogen bonding interactions with the backbone of residues in the hinge region (e.g., Met265) are crucial for anchoring the inhibitor in the active site.

-

Hydrophobic Pockets: The tricyclic core of this compound likely occupies hydrophobic pockets within the ATP-binding site, contributing to its high affinity.

-

Gatekeeper Residue: The nature of the interaction with the gatekeeper residue (Tyr262) can influence inhibitor selectivity.

dot

Caption: Logical flow of IRAK4 inhibition by this compound.

Experimental Protocols

The determination of the inhibitory activity of compounds like this compound relies on robust and reproducible experimental protocols. The following sections detail the methodologies for key assays.

IRAK4 Inhibition Assay

The inhibitory activity of this compound was determined using a biochemical assay to measure the inhibition of IRAK4 kinase activity.[2] The general principles of such an assay are outlined below.

Principle: The assay quantifies the amount of ADP produced from the kinase reaction where IRAK4 phosphorylates a substrate in the presence of ATP. The inhibitory effect of a compound is measured by the reduction in ADP formation.

Materials:

-

Recombinant human IRAK4 enzyme

-

Kinase substrate (e.g., a peptide or protein substrate)

-

Adenosine triphosphate (ATP)

-

Assay buffer (e.g., containing Tris-HCl, MgCl2, DTT, and BSA)

-

This compound (or other test compounds)

-

ADP detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

Microplates (e.g., 384-well white plates)

-

Plate reader capable of luminescence detection

Procedure:

-

Compound Preparation: Prepare serial dilutions of this compound in an appropriate solvent (e.g., DMSO) and then dilute in assay buffer.

-

Reaction Setup: In a microplate, add the test compound dilutions, recombinant IRAK4 enzyme, and the kinase substrate.

-

Initiation of Reaction: Initiate the kinase reaction by adding ATP.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

-

Termination and ADP Detection: Stop the kinase reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's protocol (e.g., ADP-Glo™). This typically involves a two-step process: first, terminating the kinase reaction and depleting the remaining ATP, and second, converting the generated ADP to ATP and measuring the new ATP via a luciferase-based reaction.

-

Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

dot

Caption: Workflow for determining the IC50 of an IRAK4 inhibitor.

IRAK4 Signaling Pathway

This compound exerts its effect by intervening in the IRAK4-mediated signaling pathway. A clear understanding of this pathway is essential for contextualizing the inhibitor's mechanism of action.

dot

Caption: Simplified schematic of the IRAK4 signaling cascade.

Conclusion

This compound is a potent inhibitor of IRAK4, a key kinase in innate immunity. Its mechanism of action, presumed to be ATP-competitive, effectively blocks the downstream signaling cascade that leads to the production of pro-inflammatory cytokines. The quantitative data and experimental protocols presented in this guide provide a foundational understanding for researchers engaged in the study of IRAK4 inhibition and the development of novel anti-inflammatory and anti-cancer therapeutics. Further elucidation of the precise binding mode of this compound through structural studies will be invaluable for future drug design efforts.

References

The Therapeutic Potential of Selective IRAK4 Inhibition in Autoimmune Models: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the burgeoning therapeutic potential of inhibiting Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) in the context of autoimmune diseases. As a critical node in the innate immune signaling cascade, IRAK4 has emerged as a compelling target for the development of novel anti-inflammatory and immunomodulatory agents. This document provides an in-depth look at the mechanism of action, preclinical efficacy, and experimental methodologies associated with a potent IRAK4 inhibitor, Irak4-IN-9, and other structurally or functionally similar compounds, offering a comprehensive resource for researchers in the field.

Introduction to IRAK4 and its Role in Autoimmunity

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a serine/threonine kinase that plays a pivotal role in the signal transduction pathways initiated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[1] These receptors are fundamental components of the innate immune system, recognizing pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[1] Upon ligand binding, these receptors recruit the adaptor protein MyD88, which in turn recruits and activates IRAK4.[1][2] Activated IRAK4 then initiates a downstream signaling cascade involving the phosphorylation of IRAK1 and the subsequent activation of TRAF6, leading to the activation of transcription factors such as NF-κB and AP-1.[2][3] This cascade culminates in the production of pro-inflammatory cytokines and chemokines, including TNF-α, IL-1β, IL-6, and IL-17, which are key drivers of the chronic inflammation characteristic of many autoimmune diseases.[4][5][6]

Dysregulation of the TLR/IL-1R signaling pathways and overexpression of IRAK4 have been implicated in the pathogenesis of numerous autoimmune disorders, including rheumatoid arthritis (RA), systemic lupus erythematosus (SLE), and psoriasis.[1][7] Consequently, the selective inhibition of IRAK4 kinase activity presents a promising therapeutic strategy to dampen the aberrant inflammatory responses underlying these conditions.[1][7]

This compound: A Potent and Selective IRAK4 Inhibitor

This compound (also referred to as compound 73) has been identified as a highly potent inhibitor of IRAK4, demonstrating a half-maximal inhibitory concentration (IC50) of 1.5 nM.[8] Its mechanism of action involves blocking the kinase activity of IRAK4, thereby disrupting the MyD88-dependent signaling pathway.[8] While specific in vivo efficacy data for this compound in autoimmune models is not extensively published, its high potency suggests significant potential for therapeutic application in inflammatory and autoimmune diseases.[8] To illustrate this potential, this guide will present representative data from other well-characterized IRAK4 inhibitors in relevant preclinical models.

Quantitative Data on IRAK4 Inhibition in Autoimmune Models

The following tables summarize the in vivo efficacy of selective IRAK4 inhibitors in preclinical models of rheumatoid arthritis and systemic lupus erythematosus. This data, derived from studies on compounds with similar mechanisms of action to this compound, provides a strong rationale for the therapeutic potential of potent IRAK4 inhibition.

Table 1: Efficacy of IRAK4 Inhibitors in a Rat Collagen-Induced Arthritis (CIA) Model

| Compound | Dosage | Administration Route | Key Efficacy Readouts | Reference |

| PF-06650833 | Not Specified | Not Specified | Protected rats from CIA | [9] |

| KIC-0101 | Not Specified | Not Specified | Significantly ameliorated cartilage damage and inflammation | [5] |

Table 2: Efficacy of IRAK4 Inhibitors in Murine Lupus Models

| Compound | Model | Dosage | Administration Route | Key Efficacy Readouts | Reference |

| BMS-986126 | MRL/lpr & NZB/NZW | Not Specified | Not Specified | Robust efficacy observed in both models; enhanced efficacy of prednisolone in MRL/lpr model | [2] |

| PF-06650833 | Pristane-induced & MRL/lpr | Not Specified | Not Specified | Reduced circulating autoantibody levels | [9] |

| GS-5718 | NZB/W | Not Specified | Not Specified | Statistically significant improvements in survival and disease progression; reductions in peripheral cytokine production, kidney cytokine and interferon gene expression, and splenic immune cell infiltration | [10] |

| Kinase-dead IRAK4 | MRL-Faslpr | Not Applicable (Genetic Model) | Not Applicable | Abrogated lupus hallmarks such as splenomegaly, inflammation, and anti-dsDNA antibody production; recovered memory acquisition deficits | [11] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. Below are representative protocols for key experiments used to evaluate the therapeutic potential of IRAK4 inhibitors in autoimmune models.

In Vivo Model: Collagen-Induced Arthritis (CIA) in Rats

Objective: To evaluate the efficacy of an IRAK4 inhibitor in a preclinical model of rheumatoid arthritis.

Methodology:

-

Induction of Arthritis: Male Lewis rats are immunized intradermally at the base of the tail with an emulsion of bovine type II collagen in Complete Freund's Adjuvant (CFA). A booster injection is given 7 days later.

-

Compound Administration: Prophylactic or therapeutic dosing regimens can be employed. For prophylactic treatment, the IRAK4 inhibitor (e.g., formulated in a suitable vehicle like 0.5% methylcellulose) is administered orally, once or twice daily, starting from the day of the primary immunization. For therapeutic treatment, administration begins after the onset of clinical signs of arthritis.

-

Clinical Assessment: Animals are monitored daily for signs of arthritis. Clinical scores are assigned based on the severity of inflammation (erythema and swelling) in each paw. Body weight is also recorded regularly.

-

Histopathological Analysis: At the end of the study, paws are collected, fixed, decalcified, and embedded in paraffin. Sections are stained with hematoxylin and eosin (H&E) to assess inflammation, pannus formation, and bone/cartilage destruction.

-

Biomarker Analysis: Serum samples can be collected to measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and anti-collagen antibodies using ELISA.

In Vitro Assay: TLR-Mediated Cytokine Release in Human Peripheral Blood Mononuclear Cells (PBMCs)

Objective: To assess the in vitro potency of an IRAK4 inhibitor in blocking TLR-mediated inflammatory responses.

Methodology:

-

Isolation of PBMCs: Human PBMCs are isolated from whole blood of healthy donors using Ficoll-Paque density gradient centrifugation.

-

Cell Culture and Treatment: PBMCs are seeded in 96-well plates and pre-incubated with various concentrations of the IRAK4 inhibitor or vehicle control for 1-2 hours.

-

Stimulation: Cells are then stimulated with a TLR agonist, such as Lipopolysaccharide (LPS) (for TLR4) or R848 (for TLR7/8), for 18-24 hours.

-

Cytokine Measurement: The supernatant is collected, and the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) is quantified using specific ELISA kits or a multiplex cytokine assay.

-

Data Analysis: The IC50 value for the inhibition of each cytokine is calculated from the dose-response curves.

Visualizing the Core Concepts

Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the signaling pathways and experimental workflows discussed.

Caption: IRAK4 Signaling Pathway and the Point of Intervention by this compound.

Caption: Experimental Workflow for the Collagen-Induced Arthritis (CIA) Model.

Caption: Workflow for In Vitro TLR-Mediated Cytokine Release Assay.

Conclusion

The inhibition of IRAK4 represents a highly promising therapeutic strategy for a range of autoimmune diseases. Potent and selective inhibitors, exemplified by compounds like this compound, have the potential to modulate the aberrant innate immune responses that drive chronic inflammation. The preclinical data from various IRAK4 inhibitors in robust animal models of rheumatoid arthritis and lupus provide a strong foundation for their continued clinical development. The experimental protocols and conceptual frameworks presented in this guide are intended to facilitate further research and development in this exciting area of immunology and drug discovery.

References

- 1. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Selective IRAK4 Inhibition Attenuates Disease in Murine Lupus Models and Demonstrates Steroid Sparing Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. IRAK4 inhibitor mitigates joint inflammation by rebalancing metabolism malfunction in RA macrophages and fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A novel IRAK4/PIM1 inhibitor ameliorates rheumatoid arthritis and lymphoid malignancy by blocking the TLR/MYD88-mediated NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Suppression of IRAK1 or IRAK4 Catalytic Activity, but Not Type 1 IFN Signaling, Prevents Lupus Nephritis in Mice Expressing a Ubiquitin Binding–Defective Mutant of ABIN1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. doaj.org [doaj.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. The IRAK4 kinase inhibitor PF-06650833 blocks inflammation in preclinical models of rheumatologic disease and in humans enrolled in a randomized clinical trial. | Gale and Ira Drukier Institute for Children's Health [drukierinstitute.weill.cornell.edu]

- 10. The Clinical, Oral Small Molecule IRAK4 Inhibitor, GS-5718, Improves Survival and Reduces Disease Pathologies by Modulating Multiple Inflammatory Endpoints in the Murine NZB/W Model of Spontaneous Lupus - ACR Meeting Abstracts [acrabstracts.org]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for IRAK4-IN-9 in In Vitro Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

IRAK4-IN-9 is a potent and selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical serine/threonine kinase that functions as a master regulator in the innate immune signaling pathways. IRAK4 is a key component of the Myddosome complex, which forms downstream of Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) activation. By blocking MyD88-dependent signaling, this compound serves as a valuable tool for investigating the roles of IRAK4 in inflammatory diseases, autoimmune disorders, and certain cancers.[1][2][3] These application notes provide detailed protocols for the in vitro use of this compound in biochemical and cellular assays to characterize its inhibitory activity and downstream effects.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

| Parameter | Value | Reference |

| IC50 | 1.5 nM | [1][3] |

| Mechanism of Action | Blocks MyD88-dependent signaling | [1][2][3] |

Signaling Pathway Modulated by this compound

This compound inhibits the kinase activity of IRAK4, which is a central node in the TLR and IL-1R signaling cascade. Upon ligand binding to these receptors, the adaptor protein MyD88 is recruited, which in turn recruits IRAK4. IRAK4 then autophosphorylates and subsequently phosphorylates IRAK1 and IRAK2, leading to the activation of downstream signaling pathways, including NF-κB and MAP kinases, and culminating in the production of pro-inflammatory cytokines. This compound, by inhibiting IRAK4, effectively blocks these downstream inflammatory responses.

Experimental Protocols

Biochemical Kinase Assay: IRAK4 Inhibition using ADP-Glo™

This protocol describes a luminescent-based assay to determine the in vitro potency of this compound by measuring the amount of ADP produced during the kinase reaction.

Experimental Workflow:

Materials:

-

IRAK4 Kinase Assay Kit (e.g., BPS Bioscience, #79757) or individual components:

-

Recombinant human IRAK4 enzyme

-

Kinase substrate (e.g., Myelin Basic Protein, MBP)

-

ATP

-

Kinase assay buffer

-

-

ADP-Glo™ Kinase Assay (Promega, #V9101)

-

This compound

-

DMSO (assay grade)

-

White, opaque 96-well plates

-

Multichannel pipettes

-

Luminometer

Protocol:

-

Compound Preparation:

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

-

Perform serial dilutions of this compound in kinase assay buffer to achieve the desired final concentrations for the dose-response curve. The final DMSO concentration in the assay should not exceed 1%.

-

-

Kinase Reaction:

-

In a 96-well plate, add 5 µL of the diluted this compound or DMSO (for positive and negative controls).

-

Add 10 µL of diluted IRAK4 enzyme to each well, except for the "no enzyme" negative control wells.

-

Add 10 µL of kinase assay buffer to the "no enzyme" wells.

-

Pre-incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the kinase reaction by adding 5 µL of the ATP/substrate mixture to each well.

-

Incubate the plate at 30°C for 45-60 minutes.

-

-

ADP Detection:

-

After the incubation, add 25 µL of ADP-Glo™ Reagent to each well.

-

Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.

-

Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30-60 minutes.

-

-

Data Analysis:

-

Measure the luminescence of each well using a plate-reading luminometer.

-

Subtract the background luminescence (from the "no enzyme" control) from all other readings.

-

Plot the luminescence signal against the logarithm of the this compound concentration.

-

Calculate the IC50 value by fitting the data to a four-parameter logistic curve.

-

Cellular Assay: Inhibition of Cytokine Production in Human PBMCs

This protocol describes how to assess the efficacy of this compound in a more physiologically relevant setting by measuring its ability to inhibit the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in human Peripheral Blood Mononuclear Cells (PBMCs) stimulated with a TLR agonist.

Experimental Workflow:

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin, and L-glutamine

-

Ficoll-Paque PLUS

-

Lipopolysaccharide (LPS) from E. coli (or another suitable TLR agonist like R848)

-

This compound

-

DMSO (cell culture grade)

-

96-well cell culture plates

-

ELISA or Cytometric Bead Array (CBA) kit for human TNF-α and IL-6

-

CO2 incubator (37°C, 5% CO2)

Protocol:

-

PBMC Isolation and Seeding:

-

Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's protocol.

-

Wash the isolated PBMCs twice with sterile PBS and resuspend in complete RPMI-1640 medium.

-

Count the cells and adjust the density to 1 x 10^6 cells/mL.

-

Seed 100 µL of the cell suspension (1 x 10^5 cells) into each well of a 96-well plate.

-

-

Compound Treatment and Cell Stimulation:

-

Prepare serial dilutions of this compound in complete RPMI-1640 medium.

-

Add 50 µL of the diluted this compound or DMSO (vehicle control) to the appropriate wells.

-

Pre-incubate the cells with the compound for 1-2 hours at 37°C in a 5% CO2 incubator.

-

Prepare a solution of LPS in complete RPMI-1640 medium at a concentration that gives a robust cytokine response (e.g., 100 ng/mL).

-

Add 50 µL of the LPS solution to all wells except for the unstimulated control wells. Add 50 µL of medium to the unstimulated wells.

-

Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

-

-

Cytokine Measurement:

-

After incubation, centrifuge the plate at 300 x g for 5 minutes.

-

Carefully collect the supernatant from each well.

-

Measure the concentration of TNF-α and IL-6 in the supernatants using an ELISA or CBA kit, following the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of cytokine production for each concentration of this compound compared to the vehicle-treated, LPS-stimulated control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

-

Disclaimer

These protocols are intended as a guide and may require optimization for specific experimental conditions and cell types. It is recommended to perform initial experiments to determine the optimal concentrations of reagents and incubation times. All work should be conducted in accordance with standard laboratory safety practices.

References

Application Notes and Protocols for Irak4-IN-9 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Irak4-IN-9, a potent inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), in various cell culture experiments. The provided protocols are designed to assist in determining the optimal concentration of this compound for specific research applications.

This compound is a highly potent inhibitor of IRAK4 with an IC50 of 1.5 nM[1]. It functions by blocking MyD88-dependent signaling pathways, which are crucial for the innate immune response[1]. Dysregulation of these pathways is implicated in a variety of inflammatory and autoimmune diseases, as well as certain cancers. These notes will guide researchers in assessing the efficacy of this compound in cellular models.

Data Presentation: Quantitative Summary of this compound

The following table summarizes the key quantitative data for this compound. This information is essential for designing experiments and interpreting results.

| Parameter | Value | Reference |

| Biochemical IC50 | 1.5 nM | [1] |

| Target | Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) | [1] |

| Mechanism of Action | Blocks MyD88-dependent signaling | [1] |

| Molecular Weight | Varies by supplier, typically ~400-500 g/mol | N/A |

| Solubility | Soluble in DMSO | N/A |

Note: The optimal concentration for cell-based assays is cell-type dependent and typically higher than the biochemical IC50. A starting concentration range of 10 nM to 1 µM is recommended for initial experiments.

Experimental Protocols

Here are detailed protocols for key experiments to determine the optimal concentration and effects of this compound in cell culture.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol determines the cytotoxic effect of this compound on a chosen cell line.

Materials:

-

Cells of interest (e.g., THP-1, PBMCs, or other relevant cell lines)

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a serial dilution of this compound in complete culture medium. A suggested starting range is 1 nM, 10 nM, 100 nM, 1 µM, and 10 µM.

-

Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

-

Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.

-

Incubate for 24, 48, or 72 hours, depending on the experimental design.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

-

Solubilization and Measurement:

-

Add 100 µL of solubilization solution to each well.

-

Gently pipette to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the results to determine the IC50 value for cytotoxicity.

-

Protocol 2: Western Blot for IRAK4 Pathway Inhibition

This protocol assesses the effect of this compound on the phosphorylation of downstream targets in the IRAK4 signaling pathway.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

LPS (Lipopolysaccharide) or other TLR agonist

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-IRAK1, anti-IRAK1, anti-phospho-NF-κB p65, anti-NF-κB p65, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment:

-

Plate cells and treat with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) for 1-2 hours.

-

Stimulate the cells with a TLR agonist (e.g., 100 ng/mL LPS) for 15-30 minutes. Include an unstimulated control.

-

-

Cell Lysis and Protein Quantification:

-

Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate.

-

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection and Analysis:

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Analyze the band intensities to determine the effect of this compound on protein phosphorylation.

-

Protocol 3: Cytokine Production Measurement (ELISA)

This protocol measures the inhibitory effect of this compound on the production of pro-inflammatory cytokines such as IL-6 and TNF-α.

Materials:

-

Cells of interest (e.g., PBMCs, macrophages)

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

LPS or other appropriate stimulus

-

ELISA kit for the cytokine of interest (e.g., Human IL-6 ELISA Kit, Human TNF-α ELISA Kit)[2]

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Stimulation and Supernatant Collection:

-

Plate cells and pre-treat with different concentrations of this compound for 1-2 hours.

-

Stimulate the cells with an appropriate agonist (e.g., LPS) for 6-24 hours.

-

Collect the cell culture supernatants and centrifuge to remove any cells or debris.

-

-

ELISA Procedure:

-

Perform the ELISA according to the manufacturer's instructions. This typically involves:

-

Coating a 96-well plate with a capture antibody.

-

Blocking the plate.

-

Adding the collected supernatants and standards to the wells.

-

Incubating with a detection antibody.

-

Adding a substrate to develop a colorimetric signal.

-

Stopping the reaction.

-

-

-

Measurement and Data Analysis:

-

Read the absorbance at the appropriate wavelength using a microplate reader.

-

Generate a standard curve using the provided standards.

-

Calculate the concentration of the cytokine in each sample based on the standard curve.

-

Determine the inhibitory effect of this compound on cytokine production.

-

Visualizations

The following diagrams illustrate the IRAK4 signaling pathway and a general experimental workflow for testing this compound.

Caption: IRAK4 signaling pathway and the point of inhibition by this compound.

Caption: General experimental workflow for evaluating this compound in cell culture.

References

Application Notes and Protocols for IRAK4 Inhibitors in Mouse Models of Arthritis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that plays a central role in the innate immune signaling pathways.[1][2] It functions downstream of Toll-like receptors (TLRs) and the interleukin-1 receptor (IL-1R) family, making it a key mediator of inflammatory responses.[1][2] Dysregulation of the IRAK4 signaling cascade is implicated in the pathogenesis of various autoimmune and inflammatory conditions, including rheumatoid arthritis (RA). Consequently, the development of small molecule inhibitors targeting IRAK4 has emerged as a promising therapeutic strategy for these diseases.

This document provides detailed application notes and protocols for the use of IRAK4 inhibitors in mouse models of arthritis. While specific in vivo dosage and administration data for Irak4-IN-9 are not currently available in published literature, this guide offers a comprehensive overview based on data from other potent and selective IRAK4 inhibitors that have been evaluated in similar preclinical models. The provided protocols and data tables can serve as a valuable starting point for designing and conducting in vivo efficacy studies with novel IRAK4 inhibitors like this compound.

IRAK4 Signaling Pathway in Arthritis

IRAK4 is a central node in the MyD88-dependent signaling pathway, which is activated by various TLRs and the IL-1R. In the context of arthritis, the activation of this pathway in immune cells within the synovium leads to the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, driving joint inflammation and destruction.

Data from Representative IRAK4 Inhibitors in Mouse Arthritis Models

While specific data for this compound is unavailable, the following table summarizes dosages and effects of other well-characterized IRAK4 inhibitors in the collagen-induced arthritis (CIA) mouse model, a widely used model for rheumatoid arthritis.

| IRAK4 Inhibitor | Mouse Strain | Arthritis Model | Dosage | Route of Administration | Key Findings |

| CA-4948 | Not Specified | Collagen-Induced Arthritis (CIA) | Not Specified | Oral Gavage | Inhibition of arthritis severity. |

| PF-06650833 | Not Specified | Collagen-Induced Arthritis (CIA) | Not Specified | Oral Gavage | Inhibition of arthritis severity. |

| KIC-0101 | DBA/1 | Collagen-Induced Arthritis (CIA) | 25, 50, 100 mg/kg | Oral Gavage (daily for 10 weeks) | 100 mg/kg dose potently ameliorated RA phenotypes, comparable to tofacitinib.[3] |

| ND-2158 | DBA/1J | Collagen-Induced Arthritis (CIA) | 30 mg/kg | Not Specified | Significantly reduced clinical scores of arthritis. |

Experimental Protocol: Prophylactic Efficacy of an IRAK4 Inhibitor in a Mouse Collagen-Induced Arthritis (CIA) Model

This protocol provides a generalized procedure for evaluating the efficacy of a novel IRAK4 inhibitor, such as this compound, in a mouse model of CIA.

Materials:

-

Male DBA/1 mice (8-10 weeks old)

-

Bovine type II collagen (CII) solution (2 mg/mL in 0.05 M acetic acid)

-

Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis

-

Incomplete Freund's Adjuvant (IFA)

-

IRAK4 inhibitor (e.g., this compound)

-

Vehicle for IRAK4 inhibitor (e.g., 0.5% methylcellulose with 0.2% Tween 80 in sterile water)

-

Syringes and needles (27G and 30G)

-

Calipers for measuring paw thickness

Experimental Workflow:

Procedure:

-

Acclimatization: Acclimatize male DBA/1 mice for at least one week under standard laboratory conditions.

-

Primary Immunization (Day 0):

-

Prepare an emulsion of bovine type II collagen (CII) and Complete Freund's Adjuvant (CFA) at a 1:1 ratio.

-

Anesthetize the mice and administer a 100 µL intradermal injection of the emulsion at the base of the tail. The final dose should be 100 µg of CII per mouse.

-

-

Booster Immunization (Day 21):

-

Prepare an emulsion of CII and Incomplete Freund's Adjuvant (IFA) at a 1:1 ratio.

-

Administer a 100 µL intradermal injection of the booster emulsion at a different site near the base of the tail.

-

-

Treatment Administration (Starting from Day 21 or at onset of disease):

-

Randomly divide the mice into treatment groups (e.g., Vehicle control, IRAK4 inhibitor low dose, IRAK4 inhibitor high dose, positive control like methotrexate).

-

Prepare the IRAK4 inhibitor formulation in the appropriate vehicle. Based on data from other inhibitors, starting doses could range from 10 to 100 mg/kg.

-

Administer the treatment daily via oral gavage or another appropriate route until the end of the study.

-

-

Disease Monitoring:

-

Begin monitoring for signs of arthritis around day 21.

-

Record the clinical arthritis score for each paw 3-4 times per week using a standardized scoring system (e.g., 0 = no swelling or erythema; 1 = mild swelling and/or erythema; 2 = moderate swelling and erythema; 3 = severe swelling and erythema; 4 = maximal inflammation with joint deformity). The maximum score per mouse is 16.

-

Measure the thickness of each hind paw using calipers 2-3 times per week.

-

Monitor the body weight of the mice regularly.

-

-

Study Termination and Endpoint Analysis (e.g., Day 42-56):

-

At the end of the study, euthanize the mice.

-

Collect blood for serum cytokine analysis (e.g., TNF-α, IL-6).

-

Harvest paws and joints for histopathological analysis to assess inflammation, pannus formation, cartilage damage, and bone erosion.

-

Logical Relationship between Dosage and Therapeutic Effect

The anticipated relationship between the dosage of an IRAK4 inhibitor and its therapeutic effect in an arthritis model is dose-dependent efficacy, balanced with potential toxicity at higher concentrations.

Conclusion

While direct experimental data for this compound in mouse arthritis models is not yet publicly available, the information and protocols provided for other selective IRAK4 inhibitors offer a solid foundation for initiating such studies. The key to a successful in vivo evaluation will be a carefully designed dose-range finding study to determine the optimal therapeutic window for this compound, maximizing its anti-inflammatory efficacy while minimizing any potential off-target or toxic effects. The provided protocols and diagrams serve as a comprehensive guide for researchers embarking on the preclinical evaluation of novel IRAK4 inhibitors for the treatment of rheumatoid arthritis and other inflammatory diseases.

References

Application Notes and Protocols: Measuring IRAK4-IN-9 Activity with Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for quantifying the activity of IRAK4-IN-9, a potent inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), using various cell-based assay formats. IRAK4 is a critical serine/threonine kinase that functions as a key mediator in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[1][2] Dysregulation of IRAK4 activity is implicated in a range of inflammatory and autoimmune diseases, making it a significant therapeutic target.[3]

This compound is a potent inhibitor of IRAK4 with a reported IC50 of 1.5 nM, and it effectively blocks MyD88-dependent signaling pathways.[4] This document outlines several robust methods to assess the cellular potency and mechanism of action of this compound and other similar inhibitors.

IRAK4 Signaling Pathway

Upon activation by pathogen-associated molecular patterns (PAMPs) or cytokines like IL-1, TLRs and IL-1Rs recruit the adaptor protein MyD88.[5] This leads to the formation of the "Myddosome" complex, which recruits and activates IRAK4.[5] Activated IRAK4 then phosphorylates other IRAK family members, such as IRAK1, initiating a cascade that leads to the activation of downstream pathways including NF-κB and MAP kinases.[5][6] This ultimately results in the production of pro-inflammatory cytokines and chemokines.[6] IRAK4 inhibitors like this compound block this cascade, thereby reducing the inflammatory response.[2][6]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for various cell-based assays used to measure this compound activity.

| Assay Type | Principle | Key Readout | Cell Line Example | IC50 of this compound | Reference Compound Example & IC50 |

| NanoBRET™ Target Engagement | Bioluminescence Resonance Energy Transfer (BRET) measuring direct compound binding to IRAK4-NanoLuc fusion protein in live cells.[7] | BRET Ratio | HEK293[8][9] | 1.5 nM (Biochemical IC50)[4] | CTx-0294885, 14.89 nM[9] |

| HTRF® Phospho-IRAK4 (Thr345) | Homogeneous Time-Resolved Fluorescence (HTRF) detecting the phosphorylation of IRAK4 at Threonine 345.[10] | HTRF Signal | Karpas-299[10] | Compound-dependent | N/A |

| ECL-based IRAK1 Activation | Electrochemiluminescence (ECL) to measure the activation of the endogenous IRAK4 substrate, IRAK1.[11][12] | ECL Signal | THP-1, PBMC[11] | Compound-dependent | N/A |

| Cytokine Release (Luminex/ELISA) | Multiplex immunoassay (Luminex) or ELISA to quantify downstream pro-inflammatory cytokines (e.g., IL-6, TNF-α).[13][14] | Cytokine Concentration (pg/mL) | A549, THP-1, PBMCs[15][16] | Compound-dependent | N/A |

Experimental Protocols

NanoBRET™ Target Engagement Assay for IRAK4

This assay directly measures the binding of this compound to IRAK4 in living cells, providing a quantitative measure of target engagement.[7]

Materials:

-

HEK293 cells[8]

-

IRAK4-NanoLuc® Fusion Vector[17]

-

Transfection reagent (e.g., FuGENE® HD)

-

Opti-MEM® I Reduced Serum Medium

-

96-well white assay plates

-

This compound

-

NanoBRET™ TE Intracellular Kinase Assay components (Tracer, Nano-Glo® Substrate, Extracellular NanoLuc® Inhibitor)[8]

-

Luminometer capable of measuring BRET

Protocol:

-

Cell Transfection: Co-transfect HEK293 cells with the IRAK4-NanoLuc® Fusion Vector and a carrier DNA at a 1:9 ratio using a suitable transfection reagent.[8]

-

Cell Seeding: 24 hours post-transfection, harvest the cells and resuspend them in Opti-MEM®. Seed the cells into 96-well white assay plates.[8]

-

Compound Treatment: Prepare serial dilutions of this compound in Opti-MEM®. Add the compound dilutions to the appropriate wells and incubate for 2 hours at 37°C in a CO2 incubator.[18]

-

Tracer Addition: Add the NanoBRET™ tracer to all wells at the recommended concentration.[18]

-

Substrate Addition and Measurement: Add the NanoBRET™ Nano-Glo® Substrate and the Extracellular NanoLuc® Inhibitor to all wells.[18] Immediately measure the BRET signal using a luminometer equipped with 450 nm (donor) and 600 nm (acceptor) filters.

-

Data Analysis: Calculate the BRET ratio (acceptor emission/donor emission). Plot the BRET ratio against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[9]

HTRF® Assay for Phospho-IRAK4

This assay quantifies the phosphorylation of IRAK4, a direct measure of its kinase activity, in a cell lysate.

Materials:

-

THP-1 or other suitable cell line

-

Cell culture medium and supplements

-

96-well or 384-well low volume white microplates[19]

-

This compound

-

Stimulant (e.g., IL-1β or LPS)[15]

-

HTRF® Human Phospho-IRAK4 (Thr345) Detection Kit (includes lysis buffer and detection reagents)[10]

-

HTRF-compatible plate reader

Protocol:

-

Cell Culture and Treatment: Culture THP-1 cells in a 96-well plate. Pre-treat the cells with a serial dilution of this compound for 1-2 hours.

-

Stimulation: Stimulate the cells with an appropriate agonist (e.g., IL-1β) for a predetermined time (e.g., 45 minutes) to induce IRAK4 phosphorylation.[10]

-

Cell Lysis: Lyse the cells by adding the supplemented lysis buffer provided in the kit and incubate for 30 minutes at room temperature with gentle shaking.[19]

-

Lysate Transfer: Transfer the cell lysates to a 384-well low volume white microplate.[10]

-

Detection: Add the HTRF® Phospho-IRAK4 detection reagents (anti-phospho-IRAK4 antibody labeled with a donor fluorophore and an anti-total IRAK4 antibody labeled with an acceptor).[10]

-

Incubation and Measurement: Incubate the plate for 4 hours to overnight at room temperature.[19] Read the HTRF signal on a compatible plate reader.

-

Data Analysis: Calculate the HTRF ratio and plot it against the inhibitor concentration to determine the IC50.

Downstream Cytokine Release Assay (Luminex)

This functional assay measures the end-product of the IRAK4 signaling cascade, the release of pro-inflammatory cytokines.

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs) or a monocytic cell line like THP-1

-

RPMI-1640 medium with 10% FBS

-

96-well cell culture plates

-

This compound

-

Luminex multiplex cytokine assay kit (e.g., for IL-6, TNF-α, IL-1β)[21]

-

Luminex instrument and software

Protocol:

-

Cell Plating: Plate PBMCs or THP-1 cells in a 96-well plate at a suitable density.

-

Inhibitor Treatment: Pre-incubate the cells with serial dilutions of this compound for 1-2 hours.

-

Cell Stimulation: Add LPS (e.g., 100 ng/mL) or R848 to the wells to stimulate cytokine production and incubate for 18-24 hours at 37°C.[16]

-

Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.

-

Luminex Assay: a. Add the antibody-coupled magnetic beads to a 96-well filter plate. b. Wash the beads according to the kit manufacturer's protocol. c. Add the collected supernatants and standards to the wells and incubate with the beads. d. Wash the beads and add the biotinylated detection antibody cocktail. e. After incubation and washing, add Streptavidin-Phycoerythrin (PE).

-

Data Acquisition: Resuspend the beads in assay buffer and acquire the data on a Luminex instrument.[13]

-

Data Analysis: Use the Luminex software to analyze the median fluorescence intensity (MFI) and calculate the concentration of each cytokine based on the standard curve. Plot the cytokine concentration against the this compound concentration to determine the IC50 for the inhibition of cytokine release.

References

- 1. IRAK4 - Wikipedia [en.wikipedia.org]

- 2. What are IRAK4 inhibitors and how do they work? [synapse.patsnap.com]

- 3. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Discovery of IRAK4 Inhibitors BAY1834845 (Zabedosertib) and BAY1830839 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.com]

- 8. promega.com [promega.com]

- 9. reactionbiology.com [reactionbiology.com]

- 10. revvity.com [revvity.com]

- 11. researchgate.net [researchgate.net]

- 12. Establishing and Validating Cellular Functional Target Engagement Assay for Selective IRAK4 Inhibitor Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. precisionformedicine.com [precisionformedicine.com]

- 14. researchgate.net [researchgate.net]

- 15. tgtherapeutics.com [tgtherapeutics.com]

- 16. Oral IRAK4 inhibitor BAY-1834845 prevents acute respiratory distress syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 17. IRAK4-NanoLuc® Fusion Vector [worldwide.promega.com]

- 18. carnabio.com [carnabio.com]

- 19. revvity.com [revvity.com]

- 20. IRAK4 kinase activity controls Toll-like receptor–induced inflammation through the transcription factor IRF5 in primary human monocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 21. MILLIPLEX® Human Cytokine/Chemokine Magnetic Bead Panel IV The Human Inflammation / Immunology Bead-Based Multiplex Cytokine/Chemokine Assay kit IV, using the Luminex xMAP technology, enables the simultaneous analysis of 21 cytokine and chemokine biomarkers in human serum, plasma and cell culture samples. [sigmaaldrich.com]

Application Notes and Protocols for IRAK4-IN-9 in Biological Assays

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the dissolution and use of IRAK4-IN-9, a potent inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), in various biological assays.

Introduction

This compound is a highly potent small molecule inhibitor of IRAK4, with a reported IC50 of 1.5 nM.[1] IRAK4 is a critical serine/threonine kinase that plays a central role in the signaling pathways of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs). These pathways are integral to the innate immune response, and their dysregulation is implicated in a range of inflammatory and autoimmune diseases, as well as certain cancers. This compound blocks MyD88-dependent signaling, making it a valuable tool for studying the physiological and pathological roles of the IRAK4 signaling cascade and for the development of novel therapeutics.[1]

Data Presentation

Physicochemical Properties and Solubility of IRAK4 Inhibitors

The following table summarizes the key properties of this compound and other commercially available IRAK4 inhibitors. This information is crucial for the preparation of stock solutions and for designing experiments.

| Compound | Molecular Weight ( g/mol ) | IC50 (nM) | Reported Solubility |

| This compound | 387.48[1] | 1.5[1] | Assumed to be soluble in DMSO |

| IRAK4-IN-1 | 337.42[2] | 7[2] | DMSO: 14.29 mg/mL (42.35 mM)[3] |

| IRAK4-IN-2 | 417.42[4] | Not specified | DMSO: 30 mg/mL (71.87 mM)[4] |

| IRAK4-IN-4 | 340.37[5] | 2.8[5] | DMSO: 68 mg/mL (199.78 mM)[5] |

| IRAK4-IN-6 | 504.59[6] | 4[6] | DMSO: 125 mg/mL (247.73 mM)[6] |

| AZ1495 | 385.49 | 5 | DMSO: 10 mg/mL (25.94 mM)[7] |

| AS2444697 | 432.5 | Not specified | DMSO: ≥ 12.5 mg/mL (28.88 mM)[8] |

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

-

This compound (powder)

-

Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Calibrated pipettes

Procedure:

-

Calculate the required mass of this compound:

-

Molecular Weight (MW) of this compound = 387.48 g/mol .

-

To prepare 1 mL of a 10 mM stock solution, you will need:

-

Mass (g) = Concentration (mol/L) x Volume (L) x MW ( g/mol )

-

Mass (mg) = 10 mmol/L x 0.001 L x 387.48 g/mol x 1000 mg/g = 3.8748 mg

-

-

Carefully weigh out approximately 3.87 mg of this compound powder.